molecular formula C23H19N3O5 B4325063 furan-2-yl[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone CAS No. 889950-86-1

furan-2-yl[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone

Cat. No.: B4325063
CAS No.: 889950-86-1
M. Wt: 417.4 g/mol
InChI Key: XFRIDSFTLUHJFU-UHFFFAOYSA-N
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Description

furan-2-yl[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone is a complex organic compound that belongs to the class of beta-carbolines Beta-carbolines are known for their diverse biological activities and are often found in various natural products

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of furan-2-yl[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may start with the formation of an intermediate through the reaction of a furoyl chloride with a methoxy-substituted amine. This intermediate can then undergo further cyclization and functionalization to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

furan-2-yl[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are tailored to achieve the desired transformation efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative. Substitution reactions could introduce new functional groups, such as halogens or alkyl groups, into the molecule.

Scientific Research Applications

furan-2-yl[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of furan-2-yl[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. For example, it may inhibit the activity of certain enzymes involved in disease progression or bind to receptors to alter cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets furan-2-yl[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone apart is its unique combination of functional groups and its beta-carboline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

furan-2-yl-[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N3O5/c1-30-16-8-9-19-18(13-16)17-10-11-25(23(27)20-3-2-12-31-20)22(21(17)24-19)14-4-6-15(7-5-14)26(28)29/h2-9,12-13,22,24H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFRIDSFTLUHJFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=C2CCN(C3C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201119529
Record name 2-Furanyl[1,3,4,9-tetrahydro-6-methoxy-1-(4-nitrophenyl)-2H-pyrido[3,4-b]indol-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201119529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889950-86-1
Record name 2-Furanyl[1,3,4,9-tetrahydro-6-methoxy-1-(4-nitrophenyl)-2H-pyrido[3,4-b]indol-2-yl]methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=889950-86-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furanyl[1,3,4,9-tetrahydro-6-methoxy-1-(4-nitrophenyl)-2H-pyrido[3,4-b]indol-2-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201119529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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furan-2-yl[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone
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furan-2-yl[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone
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furan-2-yl[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone
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furan-2-yl[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone
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furan-2-yl[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone
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furan-2-yl[6-methoxy-1-(4-nitrophenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methanone

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